L-Norvaline ethyl ester HCl

Arginase Inhibition Enzymology Antiamoebic Research

L-Norvaline ethyl ester HCl is the definitive Perindopril intermediate and arginase inhibitor prodrug building block. The ethyl ester moiety enhances lipophilicity and membrane permeability versus the free amino acid—directly impacting cellular uptake and bioavailability. The hydrochloride salt form ensures high aqueous solubility and long-term solid-state stability, properties absent in the free base. Substituting with L-Norvaline or methyl ester alters hydrolysis kinetics and steric/electronic properties, compromising synthetic yields and biological reproducibility. Procure at ≥98% purity for validated Perindopril routes.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 40918-51-2
Cat. No. B555264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Norvaline ethyl ester HCl
CAS40918-51-2
SynonymsL-2-Aminovaleric acid-ethyl ester · HCl
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCC)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
InChIKeyCHAJBHNQIZAJJM-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Norvaline Ethyl Ester HCl (CAS 40918-51-2): Procurement-Relevant Physical and Pharmacopoeial Baseline for Sourcing Scientists


L-Norvaline ethyl ester hydrochloride (CAS 40918-51-2) is the ethyl ester hydrochloride salt of the non-proteinogenic amino acid L-norvaline. It is characterized by the molecular formula C7H15NO2·HCl and a molecular weight of 181.66 g/mol . As a white to almost white crystalline powder , it is widely recognized for its role as a critical intermediate in the synthesis of the antihypertensive drug Perindopril and as a derivative of the arginase inhibitor L-norvaline [1]. Its primary differentiation from the parent free amino acid lies in its modified physicochemical properties, including enhanced lipophilicity conferred by the ethyl ester moiety , which can be a critical factor in synthetic and formulation workflows.

Why L-Norvaline Ethyl Ester HCl (CAS 40918-51-2) Cannot Be Casually Substituted with In-Class Amino Acid Esters or Free Amino Acids


Substituting L-Norvaline ethyl ester hydrochloride with its free amino acid form (L-Norvaline) or a different alkyl ester (e.g., methyl ester) in research protocols is not functionally equivalent and will likely introduce experimental variability. The ethyl ester group fundamentally alters the compound's lipophilicity and membrane permeability profile, which directly impacts cellular uptake and bioavailability in in vitro and in vivo models compared to the free amino acid . Furthermore, the hydrochloride salt form is specifically chosen to enhance aqueous solubility and ensure solid-state stability, properties not shared by the free base ester . In synthetic chemistry, the steric and electronic properties of the ethyl ester protecting group dictate its orthogonality and reactivity during peptide coupling or further derivatization; switching to a methyl ester, for instance, changes hydrolysis kinetics and may introduce side reactions under specific basic or nucleophilic conditions . For researchers aiming to replicate published work—particularly as a Perindopril intermediate or in specific cancer biology models—the precise ester moiety and salt form are integral to the reported synthetic yields and biological outcomes [1].

Head-to-Head Quantitative Differentiation of L-Norvaline Ethyl Ester HCl (CAS 40918-51-2) Against Its Closest Scientific Comparators


Arginase Inhibition Potency: A Quantitative Comparison of L-Norvaline Ethyl Ester HCl's Parent Scaffold vs. L-NOHA

The parent scaffold of L-Norvaline ethyl ester HCl, L-norvaline, acts as a weak arginase inhibitor. A direct head-to-head comparison against the well-characterized arginase inhibitor L-NOHA reveals a >10-fold difference in potency. In an assay using purified E. histolytica arginase (EhArg), L-norvaline exhibited an IC50 of 17.9 mM, while L-NOHA demonstrated an IC50 of 1.57 mM [1].

Arginase Inhibition Enzymology Antiamoebic Research

Arginase Inhibition Potency in Mammalian Systems: L-Norvaline vs. Rat Liver Arginase

In a mammalian system utilizing a gold nanoparticle-based luminescent assay, the parent compound L-norvaline exhibited moderate inhibitory activity against rat liver arginase, with an IC50 of 5.6 mM [1]. While this value is more potent than the 17.9 mM observed in the protozoan EhArg assay, it still represents a relatively low level of inhibition compared to many small molecule inhibitors.

Arginase Inhibition Nitric Oxide Assay Development

Pharmacopoeial Identity and Purity: A Side-by-Side Comparison of Commercially Available L-Norvaline Ethyl Ester HCl

For procurement, the target compound is available at different purity grades. A comparison shows that higher purity grades (≥98-99%) are offered by vendors like Chem-Impex and TCI, while a lower purity grade (95%) is also available from AKSci . The higher purity grades are characterized by narrower melting point ranges (e.g., 115-119°C vs. 107-119°C ), which is indicative of better-defined crystallinity and lower impurity profiles. This is critical for sensitive applications like peptide synthesis or enzymatic assays.

Analytical Chemistry Quality Control Sourcing

Cellular Antiproliferative Activity: Quantitative Assessment of a Norvaline Ethyl Ester-Containing Tripeptide (MF13) in Human Hepatocellular Carcinoma

While not a direct comparator for the single amino acid ester, this evidence demonstrates the potent biological activity that can be achieved when the L-norvaline ethyl ester moiety is incorporated into a larger bioactive molecule. The tripeptide MF13 (L-proline-m-bis(2-chloroethyl)amino-L-phenylalanyl-L-norvaline ethyl ester HCl) showed antiproliferative activity against a panel of 7 human hepatocellular carcinoma (HCC) cell lines with IC50 values ranging from 0.08 to 2.32 µM [1].

Cancer Research Hepatocellular Carcinoma Drug Discovery

Procurement-Guided Application Scenarios for L-Norvaline Ethyl Ester HCl (CAS 40918-51-2) Based on Quantified Evidence


Synthesis of Perindopril and Related Antihypertensive Intermediates

This is the primary industrial application. L-Norvaline ethyl ester HCl (CAS 40918-51-2) is a direct intermediate in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor . Researchers and process chemists should procure the compound specifically for this validated synthetic route. The high chemical purity (>98%) offered by vendors is critical for minimizing side reactions and achieving acceptable yields in multi-step synthesis .

Biochemical Research on Arginase and Nitric Oxide Pathways

The parent compound, L-norvaline, is a validated arginase inhibitor, albeit with low potency (IC50 values of 5.6-17.9 mM) [1][2]. L-Norvaline ethyl ester HCl can serve as a pro-drug or a starting point for developing derivatives with improved cell permeability for studying arginase-mediated nitric oxide production in endothelial or immune cells. Researchers should be aware that the ester itself may require hydrolysis to the free acid to become active.

Design of Anticancer Peptides and Peptidomimetics

The L-norvaline ethyl ester moiety has been successfully incorporated into a tripeptide (MF13) that demonstrates potent antiproliferative activity against human hepatocellular carcinoma cell lines, with IC50 values as low as 0.08 µM [3]. This supports the procurement of L-Norvaline ethyl ester HCl for use as a building block in solid-phase peptide synthesis or solution-phase medicinal chemistry programs targeting novel anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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